![molecular formula C20H19N3O3S B238146 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TFP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
Mécanisme D'action
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways in the brain, which are involved in reward and motivation. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide binds to the dopamine D3 receptor and blocks the binding of dopamine, thereby reducing the activity of the reward and motivation pathways.
Biochemical and Physiological Effects:
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have several biochemical and physiological effects in animal models. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide reduces drug-seeking behavior in animal models of addiction by reducing the activity of the reward and motivation pathways. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide also improves cognitive function in animal models of schizophrenia by modulating the activity of the dopamine D3 receptor in the prefrontal cortex. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has also been shown to improve motor function in animal models of Parkinson's disease by reducing the activity of the dopamine D3 receptor in the basal ganglia.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, which allows for precise modulation of the receptor activity. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide also has good solubility and stability, which makes it easy to handle and store. However, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide. One direction is to investigate the potential therapeutic applications of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide. Additionally, further studies are needed to understand the long-term effects of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide on the dopamine D3 receptor and its downstream signaling pathways.
Méthodes De Synthèse
The synthesis of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-(2-thienylcarbonyl)-1-piperazine and 4-bromoaniline, followed by the cyclization reaction to form the furan ring. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has also been investigated as a potential treatment for Parkinson's disease, as the dopamine D3 receptor is implicated in the pathophysiology of the disease.
Propriétés
Nom du produit |
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide |
|---|---|
Formule moléculaire |
C20H19N3O3S |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c24-19(17-3-1-13-26-17)21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)20(25)18-4-2-14-27-18/h1-8,13-14H,9-12H2,(H,21,24) |
Clé InChI |
RLNCSPYXDTTXJQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 |
Solubilité |
1.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)




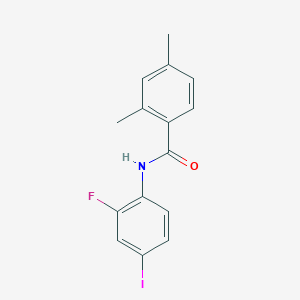
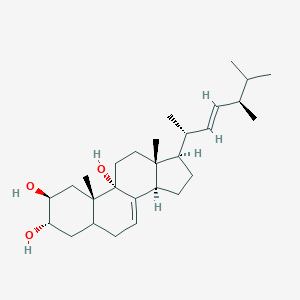
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

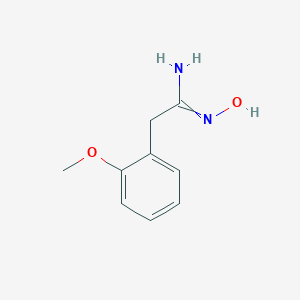
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
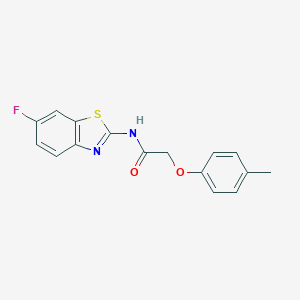
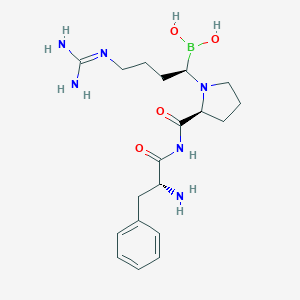
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)